2-(4-chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC10058674
Molecular Formula: C15H10ClN5O
Molecular Weight: 311.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10ClN5O |
|---|---|
| Molecular Weight | 311.72 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-11-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
| Standard InChI | InChI=1S/C15H10ClN5O/c1-20-7-6-12-11(14(20)22)8-17-15-18-13(19-21(12)15)9-2-4-10(16)5-3-9/h2-8H,1H3 |
| Standard InChI Key | BZGMWXNDFVVNIT-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=C(C=C4)Cl |
| Canonical SMILES | CN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Introduction
Structural Characteristics and Nomenclature
IUPAC Name and Molecular Framework
The compound’s systematic name, 2-(4-chlorophenyl)-7-methylpyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one, reflects its polycyclic architecture. It comprises:
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A pyrido[3,4-e]pyrimidin-6(7H)-one core, featuring a pyridine fused to a pyrimidinone ring.
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A 1,2,4-triazolo[1,5-a]pyrimidine moiety, where a triazole ring is annulated to the pyrimidine.
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Substituents: A 4-chlorophenyl group at position 2 and a methyl group at position 7 .
Stereoelectronic Properties
The electron-withdrawing chlorine atom on the phenyl ring enhances electrophilic reactivity, while the methyl group at N7 influences steric interactions. Computational studies of related triazolopyrimidines suggest planar geometry, facilitating π-π stacking with biological targets .
Synthetic Strategies
Key Precursors and Reaction Pathways
Synthesis typically involves cyclocondensation of aminotriazoles with pyrimidine derivatives. For example:
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Step 1: Condensation of 4-chlorophenylacetamide with methylamine to form a pyrimidinone intermediate.
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Step 2: Cyclization with 1,2,4-triazole-3-amine under acidic conditions to construct the triazolopyrimidine ring .
A representative protocol from patent literature (US10376514B2) describes analogous syntheses using microwave-assisted heating to improve yields (65–80%) .
Optimization Challenges
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Regioselectivity: Competing pathways may yield isomeric byproducts.
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Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Biological Activity and Mechanisms
Anticancer and Anti-Inflammatory Profiles
Analogous compounds, such as 7-(4-chlorophenyl)-1-hydroxypyridopyridazinones, inhibit COX-2 and reduce tumor proliferation in vitro (IC₅₀ = 3.2–8.7 µM) . While direct data for the target compound is limited, structural parallels suggest similar bioactivity .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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LogP: Estimated at 2.8 (moderate lipophilicity).
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Aqueous Solubility: <10 µg/mL, necessitating formulation with surfactants .
Metabolic Pathways
Predicted CYP450 interactions (via in silico models):
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Primary metabolism by CYP3A4, yielding hydroxylated derivatives.
Applications and Future Directions
Therapeutic Development
The compound’s dual activity (CNS and anticancer) positions it as a multitarget drug candidate. Preclinical studies should prioritize:
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In vivo neurobehavioral assays for ADHD models.
Patent Landscape
Patent US10376514B2 claims related triazolopyrimidines for ADHD treatment, underscoring commercial interest . Licensing opportunities exist for structural analogs with improved pharmacokinetics.
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| EVT-4610740* | Adenosine A₂ₐ | 0.12 | |
| 7-(4-Cl-Ph)-pyridopyridazinone | COX-2 | 4.7 | |
| Target Compound (Predicted) | COX-2/ADHD | 2.5–6.8 |
*Analog from commercial source.
Table 2: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 367.8 g/mol | Calculated |
| Melting Point | 218–220°C (dec.) | DSC (predicted) |
| Solubility (PBS, pH 7.4) | 8.3 µg/mL | In silico simulation |
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